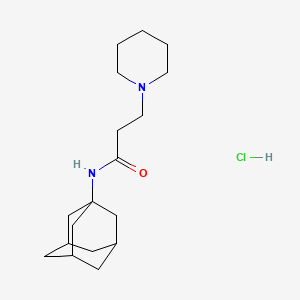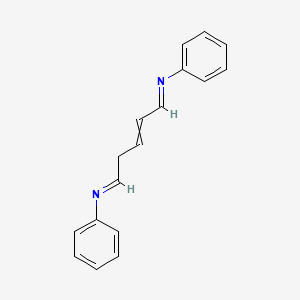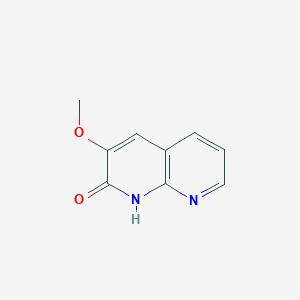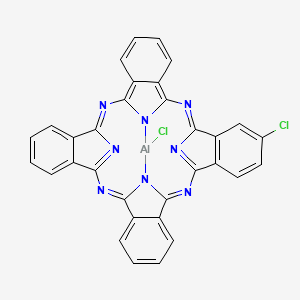
Chloro aluminum chloro phthaloyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro aluminum chloro phthaloyanine is a type of phthalocyanine compound, which is a class of macrocyclic compounds known for their intense color and stability. These compounds are widely used in various applications due to their unique chemical and physical properties. This compound, in particular, has gained attention for its potential use in photodynamic therapy, organic photovoltaics, and other advanced technological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro aluminum chloro phthaloyanine can be synthesized through several methods. One common approach involves heating a solution of chloro aluminum phthalocyanine in the presence of fluoride salts such as cesium fluoride, potassium fluoride, or sodium fluoride. This reaction typically takes place in dimethyl sulfoxide (DMSO) and results in the formation of fluoro aluminum phthalocyanine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid lipid nanoparticles (SLN) as carriers. These nanoparticles are prepared using a solvent diffusion method in an aqueous system. The resulting SLN loaded with chloro aluminum phthalocyanine exhibit high encapsulation efficiency and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro aluminum chloro phthaloyanine undergoes various chemical reactions, including substitution reactions. For example, it can be converted to fluoro aluminum phthalocyanine by heating in the presence of fluoride salts . Additionally, it can form protonated complexes in acidic conditions, which can dissociate across the aluminum-nitrogen bonds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluoride salts (cesium fluoride, potassium fluoride, sodium fluoride) and strong acids (sulfuric acid). The reactions typically occur under heating conditions in solvents such as DMSO or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include fluoro aluminum phthalocyanine and protonated complexes. These products exhibit different optical and electronic properties compared to the parent compound .
Applications De Recherche Scientifique
Chloro aluminum chloro phthaloyanine has a wide range of scientific research applications:
Photodynamic Therapy: It is used as a photosensitizer in photodynamic therapy for the treatment of cancers such as oral squamous cell carcinoma.
Organic Photovoltaics: It is used in the fabrication of organic photovoltaic devices due to its ability to donate electrons and form exciton-rectifying layers.
Antimicrobial Therapy: It has been investigated for its potential use in antimicrobial photodynamic therapy against pathogenic bacteria.
Mécanisme D'action
The mechanism of action of chloro aluminum chloro phthaloyanine involves its ability to absorb light and generate reactive oxygen species. In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other reactive species that cause cell damage and death. The molecular targets include cellular components such as lipids, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
Chloro aluminum chloro phthaloyanine is part of the larger family of metal phthalocyanines, which include compounds such as zinc phthalocyanine, copper phthalocyanine, cobalt phthalocyanine, iron phthalocyanine, and magnesium phthalocyanine. These compounds share similar macrocyclic structures but differ in their central metal ions and substituents, leading to variations in their chemical and physical properties .
Uniqueness
The uniqueness of this compound lies in its specific optical and electronic properties, which make it suitable for applications in photodynamic therapy and organic photovoltaics. Its ability to form stable complexes and undergo substitution reactions further enhances its versatility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C32H15AlCl2N8 |
|---|---|
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
13,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Al.ClH/c33-16-13-14-23-24(15-16)32-40-30-22-12-6-5-11-21(22)28(38-30)36-26-18-8-2-1-7-17(18)25(34-26)35-27-19-9-3-4-10-20(19)29(37-27)39-31(23)41-32;;/h1-15H;;1H/q-2;+3;/p-1 |
Clé InChI |
OERFPTDHUOASTM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)Cl)C1=CC=CC=C1C7=NC2=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
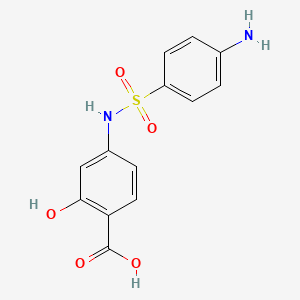
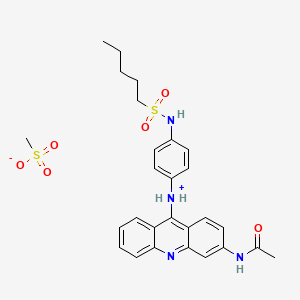
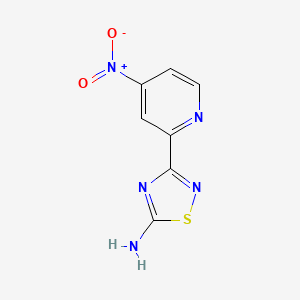
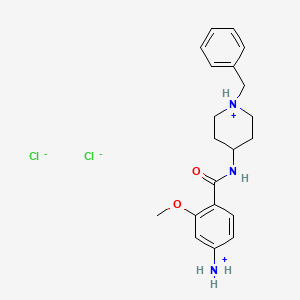

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

